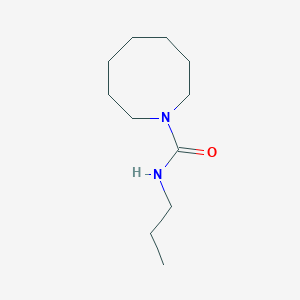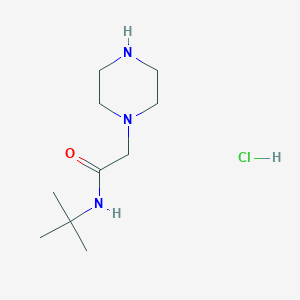![molecular formula C12H15ClN2O B7460825 1-[1-(4-Chlorophenyl)ethyl]-3-cyclopropylurea](/img/structure/B7460825.png)
1-[1-(4-Chlorophenyl)ethyl]-3-cyclopropylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[1-(4-Chlorophenyl)ethyl]-3-cyclopropylurea, also known as CPPU, is a synthetic plant growth regulator that has been widely used in agricultural research. CPPU is a potent cytokinin that promotes cell division and elongation, leading to improved plant growth and development. CPPU has been shown to have a variety of applications in plant research, including improving fruit quality, increasing yield, and enhancing resistance to stress.
作用机制
1-[1-(4-Chlorophenyl)ethyl]-3-cyclopropylurea acts as a cytokinin, promoting cell division and elongation in plants. 1-[1-(4-Chlorophenyl)ethyl]-3-cyclopropylurea binds to cytokinin receptors in plant cells, triggering a signaling cascade that leads to increased cell division and growth. 1-[1-(4-Chlorophenyl)ethyl]-3-cyclopropylurea also regulates gene expression, leading to changes in plant development and physiology.
Biochemical and Physiological Effects:
1-[1-(4-Chlorophenyl)ethyl]-3-cyclopropylurea has a variety of biochemical and physiological effects on plants. 1-[1-(4-Chlorophenyl)ethyl]-3-cyclopropylurea promotes cell division and elongation, leading to increased growth and development. 1-[1-(4-Chlorophenyl)ethyl]-3-cyclopropylurea also regulates gene expression, leading to changes in plant morphology and physiology. 1-[1-(4-Chlorophenyl)ethyl]-3-cyclopropylurea has been shown to increase chlorophyll content, enhance photosynthesis, and improve nutrient uptake in plants.
实验室实验的优点和局限性
1-[1-(4-Chlorophenyl)ethyl]-3-cyclopropylurea has several advantages for use in laboratory experiments. 1-[1-(4-Chlorophenyl)ethyl]-3-cyclopropylurea is a potent cytokinin, allowing for precise control over plant growth and development. 1-[1-(4-Chlorophenyl)ethyl]-3-cyclopropylurea can be applied at low concentrations, reducing the risk of toxicity or other adverse effects. However, 1-[1-(4-Chlorophenyl)ethyl]-3-cyclopropylurea can be expensive and difficult to obtain, limiting its use in some experiments. 1-[1-(4-Chlorophenyl)ethyl]-3-cyclopropylurea can also have variable effects depending on the plant species and growth conditions, requiring careful optimization of experimental protocols.
未来方向
1-[1-(4-Chlorophenyl)ethyl]-3-cyclopropylurea has numerous potential applications in plant research, and future studies are likely to focus on its effects on different crops and under different growth conditions. Future research may also explore the molecular mechanisms underlying 1-[1-(4-Chlorophenyl)ethyl]-3-cyclopropylurea's effects on plant growth and development. Additionally, 1-[1-(4-Chlorophenyl)ethyl]-3-cyclopropylurea may have applications in biotechnology and genetic engineering, where it could be used to improve crop yields and quality. Finally, 1-[1-(4-Chlorophenyl)ethyl]-3-cyclopropylurea may have potential applications in pharmaceutical research, where it could be used as a model compound for studying cytokinin signaling pathways.
合成方法
1-[1-(4-Chlorophenyl)ethyl]-3-cyclopropylurea can be synthesized using a variety of methods, including chemical synthesis and biotransformation. Chemical synthesis involves the reaction of 4-chlorophenylethylamine with cyclopropylisocyanate to form 1-[1-(4-Chlorophenyl)ethyl]-3-cyclopropylurea. Biotransformation involves the use of microorganisms to convert precursors into 1-[1-(4-Chlorophenyl)ethyl]-3-cyclopropylurea. Both methods have been used successfully to produce 1-[1-(4-Chlorophenyl)ethyl]-3-cyclopropylurea on a large scale.
科学研究应用
1-[1-(4-Chlorophenyl)ethyl]-3-cyclopropylurea has been extensively studied for its effects on plant growth and development. Research has shown that 1-[1-(4-Chlorophenyl)ethyl]-3-cyclopropylurea can increase fruit size, improve fruit quality, and enhance resistance to stress. 1-[1-(4-Chlorophenyl)ethyl]-3-cyclopropylurea has been used in a variety of crops, including grapes, kiwifruit, strawberries, and tomatoes. 1-[1-(4-Chlorophenyl)ethyl]-3-cyclopropylurea has also been shown to have potential applications in forestry and horticulture.
属性
IUPAC Name |
1-[1-(4-chlorophenyl)ethyl]-3-cyclopropylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c1-8(9-2-4-10(13)5-3-9)14-12(16)15-11-6-7-11/h2-5,8,11H,6-7H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBYBYIPRAQKIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)NC(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-Chlorophenyl)ethyl]-3-cyclopropylurea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-difluoro-N-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]benzamide](/img/structure/B7460746.png)



![3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol](/img/structure/B7460777.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-methoxyphenyl)propanamide](/img/structure/B7460783.png)
![2-[3-Methyl-4-(propanoylamino)phenoxy]acetic acid](/img/structure/B7460786.png)
![N-[3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]benzamide](/img/structure/B7460787.png)





